molecular formula C12H21NO4 B14178596 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate CAS No. 888031-58-1

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate

Katalognummer: B14178596
CAS-Nummer: 888031-58-1
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: JSUHJPWJFSUHCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an oxane ring and an amino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate typically involves the reaction of oxane derivatives with amino acids under specific conditions. One common method includes the esterification of 5-amino-4-oxopentanoic acid with 2-(oxan-2-yl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The oxane ring and amino group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Oxan-2-YL)ethyl 5-amino-4-oxopentanoate: Unique due to its specific structure and functional groups.

    2-(Tetrahydrofuran-2-YL)ethyl 5-amino-4-oxopentanoate: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

    2-(Pyran-2-YL)ethyl 5-amino-4-oxopentanoate: Contains a pyran ring, leading to different chemical properties

Uniqueness

This compound is unique due to its oxane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

888031-58-1

Molekularformel

C12H21NO4

Molekulargewicht

243.30 g/mol

IUPAC-Name

2-(oxan-2-yl)ethyl 5-amino-4-oxopentanoate

InChI

InChI=1S/C12H21NO4/c13-9-10(14)4-5-12(15)17-8-6-11-3-1-2-7-16-11/h11H,1-9,13H2

InChI-Schlüssel

JSUHJPWJFSUHCG-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)CCOC(=O)CCC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.